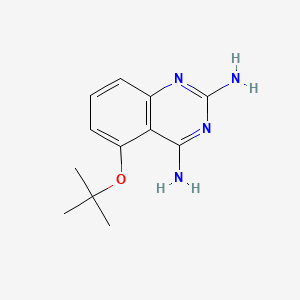
HZ-1157
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
HZ-1157 has a broad range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinazoline derivatives.
Biology: Investigated for its inhibitory effects on viral proteases.
Medicine: Explored as a potential therapeutic agent for HCV and dengue virus infections.
Industry: Utilized in the development of antiviral drugs and related research.
Wirkmechanismus
Target of Action
HZ-1157 primarily targets the Hepatitis C Virus (HCV) NS3/4A protease . The NS3 protease of HCV is a prime target for the development of anti-HCV agents because it cleaves the viral polyprotein and liberates NS3, NS4A, NS4B, NS5A, and NS5B, allowing them to function normally in viral RNA replication .
Mode of Action
This compound exhibits an inhibitory effect on the HCV NS3/4A protease, with an IC50 value of 1.0 μmol/L . This means that it prevents the NS3/4A protease from cleaving the viral polyprotein, thereby disrupting the normal function of the viral proteins in RNA replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HCV RNA replication process. By inhibiting the NS3/4A protease, this compound disrupts the cleavage of the viral polyprotein, which in turn hampers the replication of the HCV RNA .
Pharmacokinetics
Its potent inhibitory activity against hcv ns3/4a protease suggests that it likely has sufficient bioavailability to exert its antiviral effects .
Result of Action
This compound effectively inhibits HCV infection in vitro, with an IC50 value of 0.82 μmol/L . This suggests that it can significantly reduce the replication of HCV in infected cells, thereby potentially limiting the spread of the virus .
Biochemische Analyse
Biochemical Properties
5-(tert-Butoxy)quinazoline-2,4-diamine is known to interact with various enzymes and proteins. For instance, it has been found potent against carbonic anhydrase (CA) inhibitory activity
Cellular Effects
The cellular effects of 5-(tert-Butoxy)quinazoline-2,4-diamine are primarily observed in its antiviral activity. It has been shown to inhibit the survival of the dengue virus in vitro . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under research.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von HZ-1157 umfasst die Herstellung von 2,4-Diaminochinazolin-Derivaten. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte :
Bildung des Chinazolin-Kerns: Der Chinazolin-Kern wird durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers gebildet.
Einführung der Dimethylethoxy-Gruppe: Die 1,1-Dimethylethoxy-Gruppe wird durch eine Alkylierungsreaktion eingeführt.
Endreinigung: Das Endprodukt wird mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Wichtige Schritte sind:
Bulk-Synthese: Großtechnische Synthese des Chinazolin-Kerns.
Alkylierung: Einführung der Dimethylethoxy-Gruppe in großen Mengen.
Reinigung: Industrielle Reinigungsverfahren wie großtechnische Chromatographie oder Kristallisation.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Chinazolin-Kern zu modifizieren.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung eingesetzt werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Chinazolin-Derivaten verwendet.
Biologie: Untersucht auf seine inhibitorische Wirkung auf virale Proteasen.
Medizin: Als potenzieller Therapeutikum für HCV- und Dengue-Virusinfektionen untersucht.
Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und verwandten Forschungen eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die HCV NS3/4A Protease hemmt, ein entscheidendes Enzym für die Virusreplikation . Die Verbindung bindet an die aktive Stelle der Protease und verhindert so die Spaltung von viralen Polyproteinen, wodurch die Virusreplikation gehemmt wird. Zusätzlich hat this compound eine inhibitorische Wirkung gegen das Dengue-Virus gezeigt, indem es ähnliche Protease-Mechanismen angreift .
Analyse Chemischer Reaktionen
Types of Reactions
HZ-1157 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazoline core.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Vergleich Mit ähnlichen Verbindungen
HZ-1157 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Sofosbuvir: Ein HCV-RNA-Replikationsinhibitor.
Danoprevir: Ein weiterer HCV NS3/4A Protease-Inhibitor.
Lomibuvir: Ein nicht-nukleosidischer allosterischer Inhibitor der HCV NS5B Polymerase.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner dualen inhibitorischen Wirkung auf sowohl HCV- als auch Dengue-Virusproteasen. Diese breite Wirksamkeit macht es zu einer wertvollen Verbindung für die antivirale Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKDYFLRJIBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


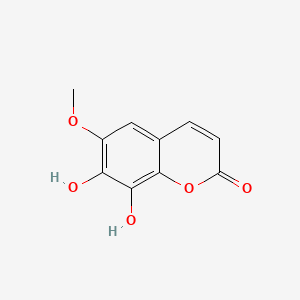
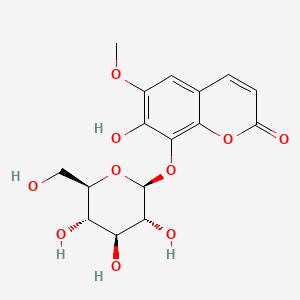

![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)
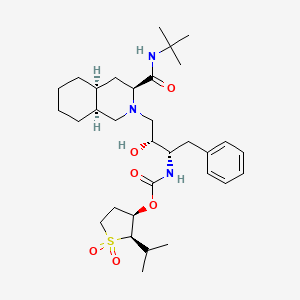
![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)
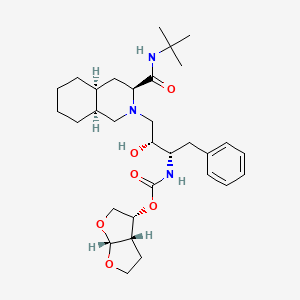
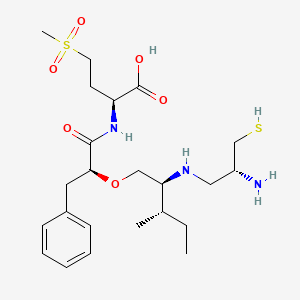
![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)
![2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride](/img/structure/B1674068.png)
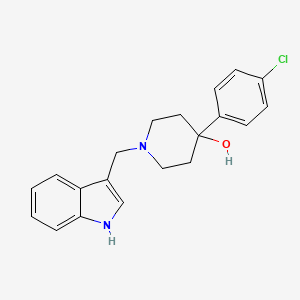
![N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide](/img/structure/B1674073.png)
